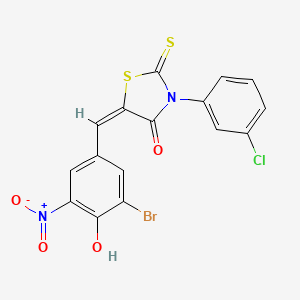
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase KDM6B.
作用機序
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione inhibits the activity of KDM6B by binding to the active site of the enzyme. KDM6B is a histone demethylase that removes the methyl group from the lysine 27 residue of histone H3 (H3K27). This demethylation leads to the activation of genes that are involved in various cellular processes. However, when KDM6B is inhibited by GSK-J4, the accumulation of H3K27me3 leads to the downregulation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of KDM6B by 2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines such as leukemia, breast, and prostate cancer cells. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of KDM6B and has been shown to be effective in various cellular and animal models. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use. It is a highly reactive compound and requires careful handling. It also has low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research on 2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One direction is to explore its potential applications in the treatment of various cancers. It has been shown to be effective in inhibiting the proliferation of various cancer cell lines, and further studies could be conducted to evaluate its efficacy in animal models. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. It has been shown to have anti-inflammatory effects, and further studies could be conducted to evaluate its efficacy in animal models of inflammatory diseases. Finally, further studies could be conducted to investigate its potential applications in the field of epigenetics. It has been shown to be a potent inhibitor of KDM6B, and further studies could be conducted to investigate its effects on other histone demethylases and its potential applications in the regulation of gene expression.
In conclusion, 2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the histone demethylase KDM6B and has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic strategies for various diseases.
合成法
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized using various methods. One of the most common methods involves the reaction of 2-ethyl-5-nitrophthalic anhydride with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out at a high temperature and the product is purified using column chromatography. The yield of the product is around 60-70%.
科学的研究の応用
2-(2-methoxyethyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of epigenetics. It has been shown to be a potent inhibitor of the histone demethylase KDM6B, which is involved in the regulation of gene expression. This inhibition leads to the accumulation of H3K27me3, which is a repressive histone mark, and results in the downregulation of genes that are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
2-(2-methoxyethyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-8-7-18-16(20)14-6-5-13(10-15(14)17(18)21)25-12-4-2-3-11(9-12)19(22)23/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUUXDCWLOVYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

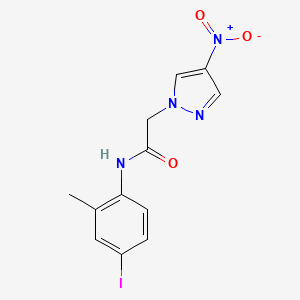


![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
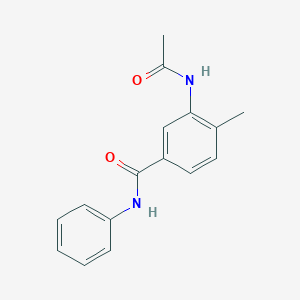
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
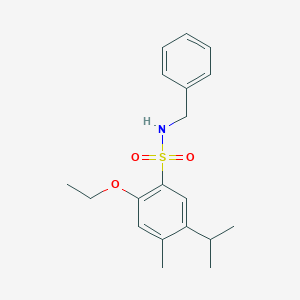

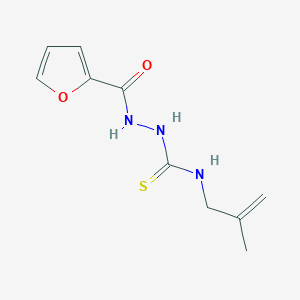
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)
